molecular formula C11H9ClN2S B11871942 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine CAS No. 1346707-82-1

4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine

Cat. No.: B11871942
CAS No.: 1346707-82-1
M. Wt: 236.72 g/mol
InChI Key: YJBUUKPFRARDDP-UHFFFAOYSA-N
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Description

4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine is a heterocyclic organic compound with the molecular formula C11H9ClN2S It is characterized by the presence of a pyridine ring substituted with a chloro group and a thioether linkage to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 2-(pyridin-2-ylmethyl)thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. In cancer cells, it may induce apoptosis by disrupting cell cycle regulation and promoting oxidative stress .

Comparison with Similar Compounds

Comparison: 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine is unique due to the presence of both a chloro group and a thioether linkage, which confer specific chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and antiproliferative properties, making it a valuable candidate for further research and development .

Properties

CAS No.

1346707-82-1

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

4-chloro-2-(pyridin-2-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H9ClN2S/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2

InChI Key

YJBUUKPFRARDDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

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